2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene
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Overview
Description
2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure consistent quality. The use of automated systems and continuous monitoring can help in optimizing the reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to targeted effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-iodophenol
- 2-(2-Bromo-4-iodophenoxy)acetic acid
- 2-(2-Bromo-4-iodophenoxy)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene stands out due to the presence of a fluorine atom, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications where such properties are desired.
Properties
Molecular Formula |
C14H11BrFIO |
---|---|
Molecular Weight |
421.04 g/mol |
IUPAC Name |
2-(2-bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrFIO/c1-8-5-10(16)6-9(2)14(8)18-13-4-3-11(17)7-12(13)15/h3-7H,1-2H3 |
InChI Key |
JLTNHHFAQMCOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)I)Br)C)F |
Origin of Product |
United States |
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